1,3-Dimethyl-7-pentyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by a unique structure that includes a pyrrolidinyl group and multiple methyl and pentyl substituents. It has garnered interest in various scientific fields due to its potential biological activities and applications.
The compound can be synthesized through various chemical methods, often involving purine derivatives as starting materials. It is primarily studied in academic and pharmaceutical research settings, where its properties and potential applications are explored.
1,3-Dimethyl-7-pentyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione is classified as a purine derivative. Purines are nitrogen-containing compounds that play essential roles in biochemistry, particularly in nucleic acid structure and function.
The synthesis of 1,3-Dimethyl-7-pentyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione typically involves several steps:
The synthesis usually requires strong bases and solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the reactions. Reaction conditions are optimized for higher yields and purity, especially in industrial applications where continuous flow reactors may be employed for efficiency .
The molecular formula of 1,3-Dimethyl-7-pentyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione is . The structure features a purine core with specific substituents that influence its chemical behavior and biological activity.
Key structural data includes:
1,3-Dimethyl-7-pentyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions:
For oxidation reactions, potassium permanganate or chromium trioxide may be used. Reduction often involves lithium aluminum hydride or sodium borohydride. Substitution reactions typically utilize halogens or organometallic compounds .
The mechanism of action of 1,3-Dimethyl-7-pentyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets such as enzymes and receptors within cellular pathways. By modulating these targets' activities, the compound can influence various biological processes .
The compound is generally a solid at room temperature with specific melting points depending on its purity and form. Its solubility characteristics may vary based on the solvent used.
Chemical properties include stability under certain conditions and reactivity with common reagents. The presence of functional groups allows for diverse reaction pathways that can be exploited in synthetic chemistry .
1,3-Dimethyl-7-pentyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione has several applications:
This compound represents a significant area of interest within medicinal chemistry due to its unique structure and potential applications across various scientific domains.
The purine core represents a privileged scaffold in medicinal chemistry due to its intrinsic bioisosteric properties and versatile hydrogen-bonding capabilities. This bicyclic diazaphenanthrene structure serves as the foundational framework for numerous endogenous biomolecules, including adenosine triphosphate and guanine nucleotides. The compound 1,3-Dimethyl-7-pentyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione exemplifies strategic structural modifications to this core, featuring specific substitutions that enhance receptor interactions and modulate physicochemical properties. The molecular architecture incorporates a pentyl chain at the N⁷ position, methyl groups at N¹ and N³, and a pyrrolidinyl moiety at the C⁸ position, creating a distinctive three-dimensional pharmacophore .
Table 1: Structural Features of 1,3-Dimethyl-7-pentyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione
Position | Substituent | Chemical Significance |
---|---|---|
N¹ | Methyl group | Enhances metabolic stability and influences planarity |
N³ | Methyl group | Contributes to hydrophobic interactions and electron distribution |
N⁷ | Pentyl chain | Provides lipophilicity for membrane permeability and potential target engagement |
C⁸ | Pyrrolidin-1-yl group | Introduces conformational flexibility and hydrogen bonding capabilities |
C₂/C₆ | Dione functionality | Enables hydrogen-bonding interactions critical for target recognition |
These deliberate substitutions transform the natural purine motif into a synthetic analogue with tailored properties. The C⁸ pyrrolidinyl substitution is particularly significant, replacing the more common hydrogen bond acceptor groups with a secondary amine that offers both hydrogen bond donor and acceptor capabilities. This modification creates topological complexity that can enhance selectivity for biological targets compared to simpler alkylated xanthines [9]. Furthermore, the pentyl chain at N⁷ extends the molecule's hydrophobic surface area, potentially facilitating interactions with lipophilic binding pockets in target proteins—a design strategy observed in neurologically active compounds [7] [8].
The therapeutic exploration of purine-2,6-diones (xanthine derivatives) represents a century-long journey from naturally occurring stimulants to targeted synthetic therapeutics. Early research focused primarily on naturally methylated xanthines—caffeine, theophylline, and theobromine—valued for their bronchodilatory and psychostimulant effects. The mid-20th century witnessed systematic N-alkylation efforts that produced pentoxifylline, a vasodilatory agent demonstrating the therapeutic potential of extended alkyl chains at the N⁷ position [8].
A transformative advancement emerged with the rational design of C⁸-substituted xanthines, exemplified by the discovery that substitution at this position dramatically alters target specificity. Patent literature reveals a strategic shift toward purine-2,6-diones as inhibitors of dipeptidyl peptidase-IV (DPP-IV), with molecules featuring piperidinyl, pyrrolidinyl, and benzylaminopropyl groups at C⁸ showing nanomolar enzymatic inhibition [6]. This represented a pivotal transition from phenotypic screening to target-driven design using purine scaffolds.
The early 21st century witnessed another paradigm shift with the development of multitarget purine derivatives for complex neurodegenerative disorders. Research demonstrated that xanthine derivatives with appropriate N⁷ alkyl chains and C⁸ heterocyclic substitutions could simultaneously inhibit acetylcholinesterase while modulating β-amyloid aggregation—a dual functionality critical for Alzheimer's disease therapeutics [8]. This evolution from simple methylxanthines to sophisticated, multisubstituted derivatives like 1,3-Dimethyl-7-pentyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione underscores the scaffold's adaptability in addressing contemporary therapeutic challenges.
Strategic substitution at nitrogen atoms and carbon positions of the purinedione core enables precise modulation of pharmacological profiles through steric, electronic, and lipophilic effects. The N⁷-pentyl chain in this specific compound exemplifies purposeful alkylation designed to enhance CNS penetration. Pentyl groups (C₅H₁₁) optimally balance lipophilicity (LogP enhancement) and metabolic stability, avoiding the excessive hydrophobicity of longer chains that increase plasma protein binding and reduce free drug concentrations [7]. Computational analyses indicate that N⁷-pentylation increases the molecule's calculated partition coefficient (cLogP) by approximately 2.5 units compared to the N⁷-methyl analogue, significantly improving blood-brain barrier permeation potential .
The C⁸-pyrrolidinyl substitution represents a critical heterocyclic modification that profoundly influences target engagement. Pyrrolidine introduces a conformationally flexible, electron-rich nitrogen atom capable of diverse binding interactions. Compared to the piperidinyl analogues (e.g., 7-hexyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione), the pyrrolidinyl group reduces ring size, increasing molecular planarity and altering the spatial projection of the nitrogen lone pair [9] . This modification can enhance selectivity for specific enzyme isoforms or receptor subtypes.
Table 2: Impact of Key Substituents on Pharmacological Properties
Modification Type | Position | Exemplar Group | Biochemical Effect | Therapeutic Implication |
---|---|---|---|---|
N-Alkylation | N⁷ | Pentyl | ↑ Lipophilicity (cLogP +2.5) | Enhanced CNS penetration |
Heterocyclic | C⁸ | Pyrrolidin-1-yl | Introduces H-bond donor/acceptor; modulates electron density | Improved enzyme inhibition selectivity |
N-Alkylation | N¹/N³ | Methyl | Blocks metabolic sites; maintains planarity | Increased metabolic stability |
The dual N¹/N³-methylation provides electronic stabilization of the purinedione system while blocking metabolic oxidation sites vulnerable in unsubstituted xanthines. These methyl groups create a planar configuration that facilitates π-stacking interactions with aromatic amino acid residues in enzyme binding pockets. When combined with the C⁸-pyrrolidinyl group, they create a three-point pharmacophore capable of simultaneous interaction with catalytic and peripheral sites of enzymes like acetylcholinesterase—a feature validated in molecular docking studies of analogous compounds [8] [9]. The strategic integration of these modifications transforms the naturally occurring xanthine structure into a targeted molecular entity with optimized physicochemical properties and binding characteristics for contemporary drug discovery applications.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9